N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide
Description
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide is a complex organic compound that features a unique combination of naphthalene, benzoxazole, and furan moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-21(20-9-4-12-28-20)26-23(30)24-15-10-11-19-18(13-15)25-22(29-19)17-8-3-6-14-5-1-2-7-16(14)17/h1-13H,(H2,24,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOSXCKWYZFLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The resulting compound is then purified and characterized using various spectroscopic techniques such as NMR and IR .
Chemical Reactions Analysis
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(Naphthalen-1-yl) phenazine-1-carboxamide These compounds share some structural similarities but differ in their specific functional groups and biological activities.
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